Cas no 1408074-47-4 (3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate)
3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester
- 3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
- diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
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- MDL: MFCD23106109
- Inchi: 1S/C12H13N3O4/c1-3-18-11(16)8-5-13-10-9(12(17)19-4-2)6-14-15(10)7-8/h5-7H,3-4H2,1-2H3
- InChI Key: RSCDINMGSABCMY-UHFFFAOYSA-N
- SMILES: C12=C(C(OCC)=O)C=NN1C=C(C(OCC)=O)C=N2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM269106-100mg |
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1408074-47-4 | 95+% | 100mg |
$1026 | 2021-08-18 | |
| Chemenu | CM269106-250mg |
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| Chemenu | CM269106-1g |
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1408074-47-4 | 95+% | 1g |
$2222 | 2021-08-18 | |
| Matrix Scientific | 124529-1g |
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester, 95+% |
1408074-47-4 | 95+% | 1g |
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| Chemenu | CM269106-1g |
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester |
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| Chemenu | CM269106-100mg |
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester |
1408074-47-4 | 95%+ | 100mg |
$631 | 2023-02-18 | |
| Chemenu | CM269106-250mg |
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester |
1408074-47-4 | 95%+ | 250mg |
$948 | 2023-02-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD315158-1g |
Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester |
1408074-47-4 | 95+% | 1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121593-100MG |
3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate |
1408074-47-4 | 95% | 100MG |
¥ 1,425.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121593-250MG |
3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate |
1408074-47-4 | 95% | 250MG |
¥ 2,277.00 | 2023-03-30 |
3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate Suppliers
3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Introduction to 3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (CAS No. 1408074-47-4)
3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 1408074-47-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of ethyl groups at the 3 and 6 positions and the dicarboxylate functionality introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This structural framework has been extensively studied due to its ability to interact with various biological targets, including enzymes and receptors. The 3,6-diethyl substitution enhances the compound's solubility and metabolic stability, which are critical factors in pharmaceutical design. Furthermore, the dicarboxylate group at the 3 and 6 positions provides additional sites for chemical modification, allowing for the development of derivatives with tailored biological properties.
In recent years, 3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate has been explored in several cutting-edge research areas. One of the most promising applications is in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often associated with tumor growth and metastasis. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop more effective anticancer therapies.
Recent studies have highlighted the potential of 3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate as a lead compound for kinase inhibition. For instance, modifications to the ethyl groups have been shown to improve binding affinity to specific kinase domains. Additionally, the dicarboxylate functionality has been utilized to enhance interactions with the enzyme's active site through salt bridge formation or hydrogen bonding. These structural features contribute to the compound's potency and selectivity against target kinases.
Beyond oncology, 3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate has been investigated for its antimicrobial properties. Antibiotic resistance remains a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The unique scaffold of this compound has been found to exhibit activity against Gram-positive bacteria by interfering with essential cellular processes such as DNA replication and protein synthesis. This makes it a valuable candidate for further development into antibiotics or antiseptics.
The synthesis of 3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the ethyl groups at the 3 and 6 positions typically involves alkylation reactions using appropriate alkylating agents. The subsequent formation of the dicarboxylate group often involves oxidation or carboxylation reactions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards.
In conclusion,3,6-diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate (CAS No. 1408074-47-4) represents a promising scaffold for drug discovery with applications in oncology and antimicrobial therapy. Its unique structural features enable interactions with key biological targets while offering opportunities for chemical modification. As research continues to uncover new therapeutic applications, this compound is poised to play a significant role in future medical advancements.
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